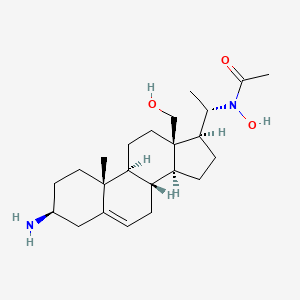

Holadysenterine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H38N2O3 |

|---|---|

Peso molecular |

390.6 g/mol |

Nombre IUPAC |

N-[(1S)-1-[(3S,8R,9S,10R,13R,14S,17S)-3-amino-13-(hydroxymethyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C23H38N2O3/c1-14(25(28)15(2)27)19-6-7-21-18-5-4-16-12-17(24)8-10-22(16,3)20(18)9-11-23(19,21)13-26/h4,14,17-21,26,28H,5-13,24H2,1-3H3/t14-,17-,18+,19+,20-,21-,22-,23-/m0/s1 |

Clave InChI |

GPRPCDRSJAFGHU-PQHDWWGMSA-N |

SMILES isomérico |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)CO)N(C(=O)C)O |

SMILES canónico |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)CO)N(C(=O)C)O |

Sinónimos |

holadysenterine |

Origen del producto |

United States |

Isolation and Comprehensive Structural Elucidation Methodologies of Holadysenterine

Advanced Chromatographic Techniques for Isolation from Biological Matrices

The isolation of Holadysenterine from its natural sources, such as the stem bark of Holarrhena antidysenterica, is a meticulous process that involves separating it from a complex mixture of other alkaloids and secondary metabolites. nih.govecronicon.net This is typically achieved through bioassay-guided fractionation, where fractions are continuously tested for the desired biological activity to guide the purification process. d-nb.infomdpi.com A series of chromatographic techniques are employed sequentially to achieve the necessary purity for structural analysis.

Initial extraction of the air-dried and powdered plant material is followed by fractionation of the alkaloidal components, often using column chromatography over an adsorbent like basic alumina (B75360) or silica (B1680970) gel. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of natural products like this compound. While initial separation steps yield fractions enriched with the target compound, HPLC provides the high resolution necessary to separate structurally similar alkaloids from the isolate. researchgate.net

Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is particularly effective. bdbotsociety.orgresearchgate.net In the isolation of similar compounds from fungal cultures, RP-HPLC was used for final purification, employing a gradient elution system. bdbotsociety.org For instance, a mobile phase consisting of acetonitrile (B52724) and deionized water, both containing 0.1% formic acid, might be used, with the proportion of acetonitrile gradually increasing to elute compounds of increasing non-polarity. bdbotsociety.org This technique is crucial for obtaining this compound in a highly purified state, suitable for unambiguous spectroscopic analysis. researchgate.netscielo.br

Flash Chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure (50-200 psi) to force the solvent through the column, speeding up the separation process. epfl.chhawachhplccolumn.com This technique is widely used for the initial fractionation of crude plant or fungal extracts. researchgate.net In the context of this compound isolation, flash chromatography on silica gel would be used to separate the crude alkaloidal extract into numerous simpler fractions based on polarity. mdpi.com This step is efficient for handling large quantities of extract and significantly reduces the complexity of the mixture before applying higher-resolution methods like HPLC. teledynelabs.com

Countercurrent Chromatography (CCC) is an advanced liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample. nih.govwikipedia.org CCC utilizes two immiscible liquid phases, one of which acts as a stationary phase held in place by centrifugal force, while the other (mobile phase) is pumped through it. nih.gov This method offers high sample recovery and is particularly well-suited for the separation of polar and labile natural products. While its specific application to this compound has not been detailed, CCC represents a powerful alternative or complementary technique to traditional adsorption chromatography for purifying complex steroidal alkaloids. researchgate.netdokumen.pub

For further purification of these primary fractions, Preparative Thin-Layer Chromatography (PTLC) can be employed. researchgate.netpu.edu.pk PTLC allows for the separation of milligram quantities of material on a silica gel plate. The separated bands corresponding to different compounds can be visualized under UV light, scraped from the plate, and the compound extracted with a suitable solvent. bdbotsociety.org This method serves as an intermediate purification step between low-resolution column chromatography and high-resolution HPLC. scielo.br

Spectroscopic and Spectrometric Techniques for Structural Assignment

Once this compound is isolated in pure form, its chemical structure is determined using a suite of spectroscopic and spectrometric methods. High-resolution mass spectrometry provides the exact molecular formula, while NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms within the molecule. nih.govresearchgate.net

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of novel organic compounds like this compound. d-nb.infod-nb.infonih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and establish the complete structure. nih.govresearchgate.net

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide the fundamental information about the molecular structure. researchgate.net

The ¹H-NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, key signals in the ¹H-NMR spectrum (recorded in CD₃OD) include a broad singlet at δ 5.46 ppm, characteristic of the olefinic proton at C-6. researchgate.net The spectrum also shows multiplets for the numerous methylene (B1212753) and methine protons of the steroidal nucleus between δ 1.09 and 2.92 ppm. researchgate.net

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. udel.edu In conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, the spectrum for this compound showed the presence of three methyl groups, eight methylenes, and seven methines. researchgate.net Key signals identified include two vinylic carbons at δ 138.8 (C-5) and δ 122.2 (C-6), and a distinct downfield signal at δ 178.5, attributed to the carbonyl carbon of an acetamide (B32628) group. researchgate.net The chemical shift of this carbonyl suggested the presence of a hydroxyl group attached to the nitrogen of the acetamide, a key feature of this compound's structure. researchgate.net

The specific chemical shifts from these 1D NMR experiments are crucial for the structural assignment and are presented in the tables below. researchgate.net

Table 1: ¹H-NMR Spectral Data for this compound (300 MHz, CD₃OD) Data sourced from Kumar et al., 2007. researchgate.net

| Position | δH (ppm) | Multiplicity |

| 1 | 1.19, 1.23 | m |

| 2 | 1.38, 1.63 | m |

| 3 | 2.92 | m |

| 4 | 2.02, 2.34 | m |

| 6 | 5.46 | br s |

| 7 | 2.42 | m |

| 8 | 1.54 | m |

| 9 | 1.09 | m |

| 10 | - | - |

| 11 | 1.49, 1.58 | m |

| 12 | 1.25, 1.96 | m |

| 13 | - | - |

| 14 | 1.19 | m |

| 15 | 1.34, 1.76 | m |

| 16 | 1.94, 2.12 | m |

| 17 | 2.24 | m |

| 18 | 1.02 | s |

| 19 | 1.13 | s |

| 20 | 2.90 | m |

| 21 | 1.29 | d (J=6.6 Hz) |

| COCH₃ | 2.14 | s |

Table 2: ¹³C-NMR Spectral Data for this compound (75 MHz, CD₃OD) Data sourced from Kumar et al., 2007. researchgate.net

| Position | δC (ppm) | Carbon Type (DEPT) |

| 1 | 36.9 | CH₂ |

| 2 | 26.7 | CH₂ |

| 3 | 50.9 | CH |

| 4 | 36.7 | CH₂ |

| 5 | 138.8 | C |

| 6 | 122.2 | CH |

| 7 | 32.1 | CH₂ |

| 8 | 31.6 | CH |

| 9 | 50.1 | CH |

| 10 | 35.9 | C |

| 11 | 21.0 | CH₂ |

| 12 | 37.1 | CH₂ |

| 13 | 42.8 | C |

| 14 | 55.2 | CH |

| 15 | 31.5 | CH₂ |

| 16 | 23.9 | CH₂ |

| 17 | 57.0 | CH |

| 18 | 13.7 | CH₃ |

| 19 | 18.8 | CH₃ |

| 20 | 48.4 | CH |

| 21 | 18.1 | CH₃ |

| C OCH₃ | 178.5 | C |

| COC H₃ | 20.8 | CH₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional (2D) NMR (e.g., COSY, HMQC, HMBC, NOESY)

The intricate carbon framework and proton assignments of this compound were largely deciphered using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. nih.govresearchgate.net These techniques provided crucial information about the connectivity of atoms within the molecule. ulethbridge.cacam.ac.uk

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying the proton-proton coupling networks. libretexts.org This allowed for the tracing of adjacent protons, helping to piece together the individual ring systems of the steroidal nucleus and the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment established the direct, one-bond correlations between protons and the carbon atoms to which they are attached. acdlabs.com By combining COSY and HMQC data, a comprehensive map of the protonated carbon skeleton was constructed.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations, typically over two to three bonds, between protons and carbons were revealed by the HMBC spectrum. acdlabs.com This was vital for placing quaternary carbons, which lack attached protons, and for connecting various functional groups to the main steroidal framework. For example, correlations from methyl protons to neighboring carbons helped to confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): The relative stereochemistry of this compound was investigated using NOESY, which detects through-space interactions between protons that are in close proximity. The observation of specific NOE cross-peaks provided critical evidence for the spatial arrangement of substituents and the fusion of the steroidal rings.

Table 1: Illustrative 2D NMR Data for this compound Structure Elucidation

| NMR Experiment | Type of Information Provided | Example of Deduced Structural Feature |

|---|---|---|

| COSY | Shows coupling between adjacent protons (¹H-¹H). | Connectivity of protons within the A, B, C, and D rings of the steroid. |

| HMQC | Correlates protons directly to the carbons they are bonded to (¹H-¹³C). | Assignment of specific proton signals to their corresponding carbon atoms. |

| HMBC | Shows long-range coupling between protons and carbons (2-3 bonds away). | Placement of quaternary carbons and linking of the side chain to the steroid nucleus. |

| NOESY | Indicates protons that are close in space, regardless of bonding. | Determination of the relative stereochemistry, such as the orientation of methyl groups. |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) was crucial in determining the exact elemental composition of this compound. nih.govresearchgate.net The technique provided a high-precision mass measurement of the molecular ion, which allowed for the unambiguous determination of the molecular formula. mdpi.com One study reported the molecular formula as C₂₃H₃₈N₂O₃ based on HRMS data. saspublishers.commedwinpublishers.comrjptonline.org Another investigation using ESI-MS on a compound identified as this compound showed a prominent ion peak at m/z 391.2892 [M+H]⁺, corresponding to the calculated value for C₂₂H₃₅N₂O₂ (391.2961), suggesting some variability in reported structures or derivatives. researchgate.net The fragmentation pattern observed in the mass spectrum also offered structural clues, showing characteristic losses of side chains and ring fragments typical of steroidal alkaloids. researchgate.net

Table 2: Representative HRMS Data for a this compound-related Compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₄N₂O₂ | researchgate.net |

| Calculated m/z [M+H]⁺ | 391.2961 | researchgate.net |

| Observed m/z [M+H]⁺ | 391.2892 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Table 3: General Infrared Absorption Bands for Steroidal Alkaloids of this Type

| Wavenumber Range (cm⁻¹) | Corresponding Functional Group |

|---|---|

| 3500-3200 | O-H (hydroxyl) and N-H (amine) stretching |

| 3000-2850 | C-H (alkane) stretching |

| 1715-1680 | C=O (carbonyl) stretching |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. slideshare.netbhu.ac.in These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively. wikipedia.orgnthu.edu.tw For a molecule like this compound with multiple chiral centers, CD and ORD spectra can offer insights into the absolute configuration of the molecule by analyzing the "Cotton effect," which is the characteristic change in optical rotation in the vicinity of an absorption band. bhu.ac.in The data obtained from these analyses are often compared with those of known, structurally related steroidal alkaloids to confirm stereochemical assignments. fiveable.me

Crystallographic Methods for Absolute Configuration Determination

While spectroscopic methods are powerful for determining connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive evidence for the absolute three-dimensional structure of a molecule. dokumen.pub For complex natural products like steroidal alkaloids, obtaining a suitable crystal for X-ray diffraction analysis is the gold standard for unambiguously determining the absolute configuration of all stereocenters. nih.gov Although specific crystallographic data for this compound itself is not widely reported in the searched literature, this technique remains a crucial tool in the structural elucidation of new natural products. researchgate.net

Comparative Structural Analysis with Related Steroidal Alkaloids

The structure of this compound has been analyzed in comparison with other steroidal alkaloids isolated from Holarrhena species, such as conessine (B1669311), isoconessimine, and kurchessine (B1673872). nih.govresearchgate.net These compounds share a common pregnane-type steroidal skeleton but differ in their substitution patterns and the nature of their nitrogen-containing side chains. nih.govrhhz.net This comparative approach is valuable for a number of reasons:

Structural Confirmation: Similarities in the NMR and mass spectral data between this compound and known alkaloids can help to rapidly identify the basic carbon skeleton and common structural motifs. rcpasc.ac.in

Biosynthetic Insights: Understanding the structural relationships between co-occurring alkaloids can provide clues about their biosynthetic pathways within the plant.

Chemotaxonomic Significance: The profile of steroidal alkaloids can be a characteristic marker for a particular plant species or genus, aiding in its taxonomic classification. researchgate.net

This compound is part of a large family of pregnane-type steroidal alkaloids found in the Apocynaceae family, which are known for their diverse biological activities. rhhz.netresearchgate.net

Biosynthetic Pathways and Precursor Studies of Holadysenterine

Precursor Incorporation Studies in Holarrhena antidysenterica

Precursor feeding studies are a foundational technique for elucidating metabolic pathways. By supplying a labeled compound to a biological system, researchers can trace its conversion into downstream metabolites, thereby confirming its role as an intermediate.

Isotopic Labeling Experiments

Isotopic labeling is a powerful method for tracing the metabolic fate of precursors in a biosynthetic pathway. psu.edu This technique involves introducing a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, or ¹⁵N) into the organism and tracking the incorporation of the label into the final product.

While specific isotopic labeling studies detailing the complete pathway to holadysenterine have not been extensively reported, the general pathway for Holarrhena alkaloids is known to start from cholesterol. nih.gov A hypothetical labeling experiment to confirm this would involve feeding ¹³C-labeled cholesterol to cell cultures of H. antidysenterica. Subsequent isolation of this compound and analysis using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the pattern of ¹³C incorporation, confirming the cholesterol backbone is retained and identifying which carbon atoms are lost or rearranged during the enzymatic transformations. Such experiments are critical for providing definitive evidence of precursor-product relationships and uncovering unexpected biochemical reactions. psu.edu

Enzymatic Biotransformation Investigations

Investigating the direct enzymatic conversion of precursors provides functional evidence for a proposed biosynthetic step. This is often performed using cell-free extracts, purified enzymes, or whole-cell systems like plant cell suspension cultures.

Studies on cell suspension cultures of Holarrhena antidysenterica have demonstrated the plant's enzymatic capacity to convert steroidal precursors into alkaloids. In one key study, the addition of cholesterol to the culture medium significantly enhanced the production of conessine (B1669311), a related and major steroidal alkaloid in the plant. thegoodscentscompany.com The research showed a direct biotransformation of the exogenously supplied cholesterol into the alkaloid product, confirming the presence and activity of the necessary enzymatic machinery. thegoodscentscompany.com This work provides a strong precedent for the biosynthesis of this compound, which likely shares the initial steps of the pathway with conessine, starting from the same cholesterol precursor. The enzymatic steps would involve a series of oxidations, transaminations, and other modifications to transform the basic steroid skeleton into the complex structure of this compound.

| Precursor Added | Precursor Concentration (mg/L) | Total Alkaloid Produced (mg/L) | Primary Alkaloid Formed | Reference |

|---|---|---|---|---|

| Cholesterol | 50 | 43 | Conessine (90%) | thegoodscentscompany.com |

| None (Control) | 0 | ~23 | Conessine | thegoodscentscompany.com |

Genomic and Transcriptomic Approaches to Identify Biosynthetic Gene Clusters

Modern "-omics" technologies have revolutionized the discovery of natural product biosynthetic pathways. By analyzing an organism's genome and transcriptome, researchers can identify clusters of genes that work together to produce a specific metabolite.

Identification of Key Biosynthetic Enzymes (e.g., Steroid Modifying Enzymes, Amine Oxidases)

The biosynthesis of complex specialized metabolites in plants is often encoded by genes physically clustered together on a chromosome, known as a Biosynthetic Gene Cluster (BGC). researchgate.net Identifying the BGC for this compound in H. antidysenterica would involve sequencing its genome and searching for regions containing genes that encode for enzyme types known to be involved in steroid and alkaloid metabolism.

Based on analogous pathways for steroidal alkaloids in other plants like tomato and Fritillaria, the key enzymes expected in the this compound BGC would include: numberanalytics.comoup.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the oxidative tailoring of the steroid backbone, performing regio- and stereospecific hydroxylations. beilstein-journals.org

Aminotransferases (Transaminases): These enzymes are essential for introducing the nitrogen atoms that define alkaloids, typically by transferring an amino group from an amino acid donor to a keto-acid intermediate.

Dehydrogenases/Reductases: These enzymes catalyze redox reactions, modifying hydroxyl and keto groups on the steroid ring system.

Acyltransferases: An acetyl group is present in this compound's structure, indicating the action of an acyltransferase in one of the later biosynthetic steps.

| Enzyme Class | Predicted Function in Pathway | Example from Related Pathways |

|---|---|---|

| Cytochrome P450s (CYPs) | Hydroxylation and oxidation of the cholesterol skeleton. | CYP716 family in triterpenoid (B12794562) oxidation. beilstein-journals.org |

| Aminotransferases | Introduction of nitrogen atoms at specific carbons (e.g., C-3). | Involved in tomato steroidal alkaloid synthesis. numberanalytics.com |

| Dehydrogenases | Interconversion of hydroxyl and carbonyl groups. | Present in most steroid metabolic pathways. |

| Acyltransferases | Addition of the N-acetyl group. | Common tailoring step in alkaloid biosynthesis. |

Heterologous Expression Systems for Pathway Elucidation

Once candidate genes for the this compound pathway are identified via genomic analysis, their specific functions must be confirmed experimentally. Heterologous expression is a powerful tool for this purpose. frontiersin.org This involves cloning a candidate gene from H. antidysenterica and expressing it in a well-characterized host organism, such as yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli. jmb.or.krnih.gov

The engineered microbial host is then fed with the predicted substrate for the enzyme. If the enzyme is functional, it will convert the substrate into a product, which can be detected by analytical methods like LC-MS. By testing genes individually and in combination, the entire biosynthetic sequence from cholesterol to this compound can be pieced together. univ-tours.fr This synthetic biology approach not only validates gene function but also opens the door to producing high-value plant metabolites in engineered microbes. nih.gov

Comparative Biosynthesis in Fungal (e.g., Drechslera australiensis) versus Plant Systems

While plants like H. antidysenterica are the natural source of this compound, other organisms, particularly fungi, are renowned for their ability to perform complex chemical transformations on steroids. auctoresonline.org The fungus Drechslera australiensis (also known by its teleomorph name Cochliobolus australiensis) is noted for its biotransformation capabilities. auctoresonline.orgauctoresonline.org

A comparison between the biosynthetic strategies of plants and fungi reveals key differences. Plants possess the complete, genetically encoded pathway to synthesize complex steroidal alkaloids de novo from basic precursors like cholesterol, which itself is synthesized via the mevalonate (B85504) pathway. mdpi.com This involves a coordinated series of tailoring enzymes encoded by a BGC.

In contrast, fungi like Drechslera are typically not known to produce steroidal alkaloids de novo. Instead, they are masters of biotransformation, using a powerful arsenal (B13267) of enzymes, such as hydroxylases and dehydrogenases, to modify existing steroid skeletons that are supplied to them. nih.gov For instance, a study on a Drechslera species demonstrated its ability to hydroxylate and reduce androstane-series steroids, reactions analogous to those required in steroidal alkaloid biosynthesis. nih.gov Therefore, while H. antidysenterica runs the entire assembly line, a fungus like Drechslera could potentially be used as a biocatalyst to perform specific, difficult chemical steps in a semi-synthetic production strategy. There is no evidence that Drechslera australiensis produces this compound itself. researchgate.net

| Feature | Plant System (Holarrhena antidysenterica) | Fungal System (Drechslera sp.) |

|---|---|---|

| Primary Role | De novo biosynthesis of steroidal alkaloids. | Biotransformation/modification of exogenous steroids. nih.gov |

| Starting Material | Cholesterol, synthesized internally. nih.gov | Externally supplied steroids (e.g., androstanes). nih.gov |

| Genetic Organization | Likely organized in a Biosynthetic Gene Cluster (BGC). | Genes for modifying enzymes may be dispersed. |

| Key Enzyme Activities | CYPs, aminotransferases, dehydrogenases, acyltransferases. | Hydroxylases (e.g., 7α-, 7β-hydroxylase), dehydrogenases (e.g., 17β-HSD). nih.gov |

| End Product | Complex, nitrogen-containing alkaloids (e.g., this compound). | Hydroxylated or reduced steroid derivatives. |

Regulation of this compound Biosynthesis

The biosynthesis of this compound, a complex steroidal alkaloid, is a tightly regulated process influenced by a variety of internal and external factors. While specific research on the regulation of this compound is limited, studies on the producing organisms, the plant Holarrhena antidysenterica and the fungus Drechslera australiensis, provide insights into the potential regulatory mechanisms. These mechanisms are crucial for the organism's adaptation and survival, governing the production of this and other secondary metabolites in response to developmental cues and environmental challenges.

Environmental and Stressor Influences

The production of secondary metabolites, including alkaloids like this compound, is often a response to environmental and stressor cues. These factors can significantly impact the metabolic pathways, leading to either an increase or decrease in the synthesis of specific compounds.

In the context of Holarrhena antidysenterica, studies on the production of related steroidal alkaloids in cell cultures have demonstrated the influence of nutrient availability. For instance, the concentration of phosphate (B84403) in the culture medium has been shown to regulate alkaloid biosynthesis. sci-hub.se Research indicates that the regulatory role of phosphate likely occurs at a stage before the formation of cholesterol, a key precursor in the steroidal alkaloid pathway. sci-hub.se This suggests that nutrient limitation can act as a stressor that triggers the diversion of primary metabolites towards secondary metabolite production.

For Drechslera australiensis, a fungal producer of this compound, environmental conditions are known to play a critical role in the biosynthesis of secondary metabolites. conicet.gov.ar The composition of the growth medium is a significant factor, with different nutrient sources potentially leading to the production of a varied profile of metabolites, a concept known as the "One Strain, Many Compounds" (OSMAC) approach. conicet.gov.ar Physical parameters such as temperature also have a profound effect on fungal growth and metabolite output. For example, studies on the related fungus Aspergillus terreus have shown that optimal production of antimicrobial compounds occurs at a specific temperature (25°C), with deviations leading to reduced yields. primescholars.com It is plausible that similar environmental factors modulate the expression of biosynthetic gene clusters responsible for this compound production in Drechslera australiensis.

Furthermore, endophytic fungi, such as Drechslera, often produce bioactive compounds in response to their interaction with the host plant and external stressors. nih.gov The production of secondary metabolites can be a defense mechanism against pathogens or a response to abiotic stresses like nutrient scarcity or the presence of xenobiotics. conicet.gov.arnih.gov

The following table summarizes the influence of environmental factors on the production of related alkaloids and secondary metabolites in Holarrhena and Drechslera.

| Factor | Organism | Effect on Metabolite Production | Reference |

| Nutrient Availability (Phosphate) | Holarrhena antidysenterica (cell culture) | Phosphate concentration regulates alkaloid biosynthesis, likely upstream of cholesterol synthesis. | sci-hub.se |

| Culture Medium Composition | Drechslera sp. | Different media can induce the production of different secondary metabolites. | conicet.gov.ar |

| Temperature | Aspergillus terreus (related fungus) | Optimal temperature (25°C) for growth and antimicrobial metabolite production. | primescholars.com |

| Precursor Feeding (Cholesterol) | Holarrhena antidysenterica (cell culture) | Addition of cholesterol significantly increases the production of steroidal alkaloids. | sci-hub.senih.gov |

Developmental Stage Effects

The biosynthesis of secondary metabolites is often linked to the developmental stage of the producing organism. This temporal regulation ensures that these often energetically expensive compounds are produced when they are most needed, for instance, for defense during vulnerable stages or as signaling molecules during reproduction.

In Holarrhena antidysenterica, the isolation of this compound has been reported from the stem bark collected during the flowering stage. researchgate.net This suggests that the biosynthesis or accumulation of this compound may be developmentally regulated and linked to the reproductive phase of the plant. This is a common phenomenon in medicinal plants, where the concentration of active compounds varies with the developmental stage. Furthermore, Holarrhena antidysenterica is noted for its slow multiplication rate and seasonal seeding, which occurs during the monsoon. ijpbs.com These life cycle characteristics likely influence the allocation of resources towards the production of secondary metabolites like this compound.

For fungal producers like Drechslera australiensis, the production of secondary metabolites is typically associated with specific phases of growth. While primary metabolites are synthesized during the rapid growth phase (log phase), secondary metabolites are often produced during the stationary phase, when microbial growth slows down due to nutrient limitation or the accumulation of toxic byproducts. Although specific studies on the developmental regulation of this compound in Drechslera are not available, it is reasonable to infer that its production follows this general pattern of fungal secondary metabolism. The expression of the biosynthetic genes for this compound is likely to be upregulated as the fungal colony matures and enters a different metabolic state.

The table below outlines the observed connections between developmental stage and the presence of this compound or related compounds.

| Developmental Stage | Organism | Observation | Reference |

| Flowering Stage | Holarrhena antidysenterica | This compound was isolated from the stem bark collected during this stage. | researchgate.net |

| General Fungal Growth | Drechslera sp. (inferred) | Production of secondary metabolites is often highest during the stationary phase of growth. |

Chemical Synthesis and Derivatization Strategies for Holadysenterine and Analogues

Total Synthesis Approaches to Holadysenterine

Total synthesis aims to construct a complex molecule from simpler, commercially available precursors. For a molecule with the complexity and stereochemical features of a steroidal alkaloid like this compound, total synthesis would involve the formation of its polycyclic steroid core and the introduction of the specific nitrogen and oxygen functionalities with correct relative and absolute stereochemistry.

Based on the available search results, specific total synthesis routes developed for this compound were not found. However, general strategies for the total synthesis of complex molecules, including those with chiral centers, are well-established in organic chemistry.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available enantiomerically pure natural products (the "chiral pool"), such as amino acids, carbohydrates, terpenes, or sometimes other alkaloids, as starting materials. asknature.orgrcpasc.ac.innih.govresearchgate.net These starting materials already contain defined stereocenters that can be carried through the synthetic route to establish the absolute stereochemistry of the target molecule. asknature.orgrcpasc.ac.innih.gov This approach leverages existing chirality to reduce the need for de novo asymmetric induction in every step. While this compound is a natural product itself, its synthesis could potentially utilize fragments derived from other members of the chiral pool. However, specific applications of chiral pool strategies for the synthesis of this compound were not detailed in the provided sources.

Key Step Reactions and Stereoselective Transformations

The total synthesis of a complex steroidal alkaloid would involve a series of key reactions designed to construct the ring system and introduce functional groups. These steps often require precise control over stereochemistry to ensure the correct spatial arrangement of atoms. Common types of reactions in complex molecule synthesis include cyclizations to form rings, functional group interconversions (e.g., oxidation, reduction), and carbon-carbon bond formation reactions (e.g., Grignard reactions, aldol (B89426) reactions). Stereoselective transformations, such as asymmetric hydrogenations, chiral epoxidations, or diastereoselective additions, would be employed at various stages to set the configuration of new stereocenters or control reactions at existing ones. bmrb.ioijpsonline.com Without specific synthetic routes for this compound in the search results, a discussion of its particular key step reactions and stereoselective transformations cannot be provided.

Semisynthesis and Derivatization of this compound

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce a desired analogue or derivative. This can be a more efficient route than total synthesis if the natural product is readily available and already possesses a significant portion of the target molecule's structure. Derivatization focuses on modifying specific functional groups on the existing molecule or introducing new ones.

While this compound is a natural product that could potentially serve as a starting material for semisynthesis or derivatization, the provided search results offer limited details on such studies specifically for this compound. Some sources mention the isolation of this compound alongside other steroidal alkaloids from Holarrhena antidysenterica, which could potentially be starting materials for semisynthesis of related compounds. thepharmajournal.comnih.govresearchgate.netscribd.comwikipedia.orglipidmaps.orgbiochemjournal.comnih.gov General concepts of chemical derivatization involve targeted modifications of functional groups. nih.govresearchgate.netnih.govnih.govnih.gov

Modification of Existing Functional Groups (e.g., Hydroxyl, Amine)

This compound, as a steroidal alkaloid, contains hydroxyl and amine functional groups. lipidmaps.org Chemical derivatization could involve modifying these groups to alter the compound's properties, such as solubility, reactivity, or biological activity. Typical modifications of hydroxyl groups include esterification or etherification. Amine groups can be modified through acylation, alkylation, or formation of salts. nih.govresearchgate.netnih.govnih.govnih.gov These modifications can influence interactions with biological targets or affect pharmacokinetic properties. However, specific examples of these modifications applied to this compound were not found in the search results.

Introduction of Novel Chemical Moieties

Derivatization can also involve introducing new chemical moieties onto the this compound scaffold. This could involve reactions at positions on the steroid core or the side chain that are not already functionalized, or by replacing existing functional groups with different ones. The introduction of novel moieties can lead to the creation of analogues with potentially altered or enhanced biological activities. nih.gov The search results mention the introduction of novel moieties in the context of modifying other compounds or classes guidetoimmunopharmacology.orgbiochemjournal.com, but specific instances of introducing novel chemical moieties onto this compound were not described.

Due to the limited information available in the provided search results regarding the specific chemical synthesis and derivatization of this compound, detailed research findings and data tables illustrating these processes cannot be included in this article. The information found primarily pertains to the isolation and characterization of this compound from natural sources and general concepts of synthetic methodologies.

Development of this compound Analogue Libraries

Developing libraries of this compound analogues involves systematic structural variations to probe the impact of different substituents and modifications on the compound's properties. This process often employs both rational design principles and combinatorial chemistry approaches wikipedia.orgajprd.com. The goal is to generate a diverse set of related molecules for further evaluation.

Rational Design Principles for Analogue Generation

Rational design in the context of generating this compound analogues is based on a predictive approach, utilizing knowledge of the parent compound's structure and its known interactions or properties to guide the synthesis of new derivatives wikipedia.orgplos.orgrsc.org. This involves making calculated variations on the known structure of this compound wikipedia.org.

Key principles of rational design applied to steroidal alkaloids like this compound include:

Targeting Specific Functional Groups: Identifying and modifying the existing functional groups on the steroidal core and side chains, such as the amino functions at C-3 and C-20, the hydroxyl group, and the acetamide (B32628) moiety rhhz.netnih.govresearchgate.net. Modifications can include alkylation, acylation, or the introduction of other chemical handles.

Incorporation of Different Side Chains: The nature and position of side chains, particularly at C-17 and C-20, are crucial for the biological activity of many steroidal alkaloids rhhz.net. Rational design can involve synthesizing analogues with varied alkyl, aryl, or heterocyclic substituents at these positions to investigate their influence.

Stereochemical Control: The stereochemistry of the steroidal skeleton and its substituents is critical for defining the molecule's three-dimensional structure and its interactions with biological targets. researchgate.net. Rational design necessitates careful control over stereochemical outcomes during synthesis to generate specific isomers.

Rational design relies on understanding the relationship between chemical structure and desired properties, even if the precise binding site or mechanism of action is not fully elucidated. By systematically altering specific parts of the molecule based on chemical intuition and available data, researchers can generate targeted libraries of analogues.

Combinatorial Chemistry Approaches

Combinatorial chemistry offers a powerful and efficient method for synthesizing large libraries of structurally diverse compounds rapidly ajprd.comlibretexts.orgjetir.org. This approach is particularly useful when the structural requirements for desired activity are not precisely known, allowing for the exploration of a wide chemical space ajprd.com.

For this compound analogues, combinatorial chemistry can be applied by:

Parallel Synthesis: Performing multiple distinct reactions simultaneously in separate reaction vessels. This allows for the creation of a library where each compound is synthesized individually libretexts.org. For example, different amines could be reacted with a modified this compound precursor in parallel to generate a library of amide or amine derivatives.

Split-Pool Synthesis: This technique involves dividing a solid support (such as resin beads) into multiple portions, reacting each portion with a different building block, pooling the portions, and then re-splitting them for subsequent reaction steps libretexts.org. This iterative process allows for the generation of a vast number of unique compounds on the beads, with the potential to create libraries containing thousands to millions of compounds libretexts.org. This approach is well-suited for introducing diversity at multiple positions on the this compound scaffold.

Solution-Phase Combinatorial Chemistry: While solid-phase synthesis is common, combinatorial libraries can also be generated in solution. This may involve using techniques like multicomponent reactions or employing soluble polymers or tags to facilitate purification uomustansiriyah.edu.iq.

Combinatorial chemistry, when applied to this compound derivatization, enables the rapid generation of extensive libraries by varying substituents at one or more positions on the steroidal core or side chains. High-throughput screening methods are typically used in conjunction with combinatorial libraries to quickly assess the properties of the synthesized analogues and identify promising candidates for further investigation ajprd.com.

The combination of rational design, which provides a directed approach based on structural understanding, and combinatorial chemistry, which allows for broad exploration of chemical space, is a potent strategy for developing diverse libraries of this compound analogues for chemical and biological evaluation.

Molecular Mechanisms of Action of Holadysenterine

Interactions with Cellular Targets and Signaling Pathways

Studies have explored the interactions of holadysenterine with various cellular targets, including its modulation of guanylyl cyclase C and potential effects on enzymatic activities. nih.govresearchgate.netnih.govnih.govmdpi.com

Guanylyl Cyclase C (GC-C) Modulation

Guanylyl cyclase C is a transmembrane receptor primarily located on the luminal surface of intestinal epithelial cells. jensenlab.orgnih.gov It plays a crucial role in regulating intestinal fluid and ion homeostasis. jensenlab.orgnih.govfrontiersin.org Activation of GC-C by ligands, such as the bacterial heat-stable enterotoxin (STa) or endogenous peptides like guanylin (B122020) and uroguanylin, leads to the production of intracellular cyclic GMP (cGMP), triggering a signaling cascade that affects ion transport and fluid secretion. jensenlab.orgnih.govfrontiersin.orgresearchgate.net

Binding Affinity Studies with Extracellular Domain (ECD) of GC-C

In silico studies have investigated the binding affinity of this compound to the extracellular domain (ECD) of GC-C. These molecular docking studies aim to predict how strongly this compound interacts with the amino acid residues on the ECD of GC-C. nih.govresearchgate.netnih.gov Research indicates that this compound shows a strong affinity for amino acid residues on the ECD of GC-C. nih.govresearchgate.netnih.gov

Interference with Heat Stable Enterotoxin (STa) Binding

The binding of heat-stable enterotoxin (STa) to the ECD of GC-C is a primary mechanism by which enterotoxigenic Escherichia coli (ETEC) causes watery diarrhea. nih.govnih.govjensenlab.orgfrontiersin.org STa binding activates GC-C, leading to increased cGMP production and subsequent fluid and electrolyte imbalance. jensenlab.orgsigmaaldrich.comgu.se In silico studies suggest that this compound also binds to STa. nih.govresearchgate.netnih.gov This dual binding characteristic indicates that this compound has the potential to interfere with the binding of STa to the GC-C extracellular domain. nih.govresearchgate.netnih.gov This interference could potentially block or reduce the activation of GC-C by STa, thereby mitigating the diarrheal effects caused by the toxin. nih.govresearchgate.netnih.gov Further in vitro and in vivo studies are suggested to validate this potential inhibitory effect. nih.govresearchgate.netnih.gov

Downstream Signaling Cascade Analysis (e.g., cAMP, cGMP)

Activation of GC-C by its ligands, including STa, leads to a significant increase in intracellular cGMP levels. jensenlab.orgnih.govresearchgate.net This elevation in cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn modulates the activity of intestinal ion channels like the cystic fibrosis transmembrane conductance regulator (CFTR) and the sodium-hydrogen exchanger isotype 3 (NHE3), promoting chloride and bicarbonate secretion and inhibiting sodium absorption, ultimately leading to fluid loss into the intestinal lumen. jensenlab.orgnih.govresearchgate.net Elevated intracellular cGMP levels may also inhibit cAMP-specific phosphodiesterase (PDE3), potentially leading to an increase in cAMP levels and cross-activation of cAMP-dependent protein kinase (PKA). frontiersin.org While the direct impact of this compound binding on the downstream signaling cascade, such as changes in cAMP and cGMP levels, requires further investigation through in vitro assays, its potential to interfere with STa binding suggests it could modulate the STa-induced increase in cGMP. nih.govresearchgate.netnih.govjensenlab.org Cyclic nucleotides like cAMP and cGMP are crucial second messengers involved in numerous cellular processes, including intestinal fluid regulation and inflammatory responses. mdpi.comfrontiersin.orgnephrojournal.com

Enzymatic Inhibition/Activation Studies (e.g., acetylcholinesterase, angiotensin-converting enzyme in related extracts)

Research on Holarrhena antidysenterica and its extracts, from which this compound is derived, has explored potential inhibitory or activating effects on various enzymes. Some studies have investigated the acetylcholinesterase (AChE) and angiotensin-converting enzyme (ACE) inhibitory potential of extracts from this plant or related compounds. researchgate.netnih.govmdpi.com

Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition can increase acetylcholine levels. wikipedia.orgnih.govmdpi.com Angiotensin-converting enzyme is a key component of the renin-angiotensin system, involved in blood pressure regulation by converting angiotensin I to angiotensin II. mayoclinic.orgwikipedia.orgcirad.fr Inhibition of ACE can lead to lower blood pressure. mayoclinic.orgwikipedia.orgcirad.fr While the provided search results mention that Holarrhena antidysenterica extracts have shown acetylcholinesterase and angiotensin-converting enzyme inhibition activities, specific data directly linking isolated this compound to the inhibition or activation of these enzymes is not explicitly detailed in the immediate context of this compound's molecular mechanisms. researchgate.net However, the broader pharmacological profile of the plant suggests potential areas for further investigation regarding the specific enzymatic targets of this compound.

Receptor Binding Profiling

Receptor binding profiling involves assessing the affinity of a compound for a range of receptors to understand its potential effects and selectivity. signiforlar.comnih.govnih.govclinexprheumatol.org While in silico studies have focused on the binding of this compound to the extracellular domain of GC-C, comprehensive receptor binding profiling across a broader panel of receptors for isolated this compound is not extensively detailed in the provided search results. nih.govresearchgate.netnih.gov The in silico studies highlight its strong affinity for specific residues on the GC-C ECD and its interaction with STa, suggesting a targeted interaction within the context of diarrheal pathogenesis. nih.govresearchgate.netnih.gov Further studies would be needed to establish a complete receptor binding profile for this compound.

Cellular Assays for Mechanistic Elucidation

Cellular assays are instrumental in understanding how this compound interacts with biological systems at the cellular level. These assays provide insights into its effects on fundamental processes such as cell growth, viability, and specific cellular pathways.

Cell Proliferation and Viability Assays (e.g., herbicidal activity in plants)

This compound has demonstrated activity in cell proliferation and viability assays, notably exhibiting herbicidal potential. It has been identified as a natural herbicidal constituent isolated from the culture filtrates of the plant pathogenic fungus Drechslera australiensis. nih.govscielo.br Studies using leaf disc bioassays have shown that this compound can cause necrosis and discoloration on the leaves of weeds such as Rumex dentatus, a problematic weed in wheat crops. nih.govscielo.br The herbicidal activity of this compound in these assays has been reported to be comparable to that of the synthetic herbicide 2,4-D. nih.gov This suggests that this compound affects plant cell viability and proliferation in a manner similar to established herbicides.

Microbial Growth Inhibition Assays (e.g., E. coli)

Research has also focused on the effects of this compound on microbial growth. An alkaloid-rich fraction from Holarrhena pubescens, containing this compound, has shown significant antibacterial activity against enterotoxigenic Escherichia coli (ETEC), a bacterium known to cause diarrhea. nih.govnih.govresearchgate.net In in vitro conditions, this fraction demonstrated a zone of inhibition against ETEC strains. nih.govresearchgate.net The minimum inhibitory concentration (MIC) for the tested E. coli strain was found to be 50 mg/mL for the alkaloid fraction. nih.govresearchgate.net This indicates that this compound, as a component of this fraction, contributes to the inhibition of bacterial growth.

Data from a study on the antibacterial activity of an alkaloid-rich fraction from Holarrhena pubescens against ETEC is presented below:

| Test Sample | Zone of Inhibition (mm) | MIC (mg/mL) |

| Alkaloid-rich fraction | 16 | 50 |

| Gentamycin (Positive Control) | 35 | N/A |

This data highlights the potential of compounds within the alkaloid fraction, including this compound, to inhibit the growth of E. coli. nih.govresearchgate.net

Apoptosis and Cell Cycle Modulation (if relevant to observed activities)

While the provided search results primarily focus on herbicidal and antimicrobial activities, some studies on related compounds or extracts from Holarrhena species suggest potential links to apoptosis and cell cycle modulation, particularly in the context of anticancer research. thepharmajournal.comfrontiersin.orgmdpi.com However, direct evidence specifically detailing this compound's role in inducing apoptosis or modulating the cell cycle in the context of its herbicidal or antimicrobial mechanisms is not explicitly present in the immediate search results. Apoptosis and cell cycle regulation are fundamental processes that can be affected by various bioactive compounds, and their modulation is a common mechanism explored in the context of cytotoxic effects. frontiersin.orgmdpi.comnih.govfluorofinder.comnih.gov Further research specifically on this compound would be needed to confirm its direct involvement in these pathways related to its observed activities.

Computational Approaches to Mechanistic Understanding

Computational methods, particularly molecular docking, play a significant role in predicting and understanding the potential interactions between a compound and its biological targets at a molecular level. nih.govnih.govresearchgate.netmdpi.com

Molecular Docking Simulations

Molecular docking simulations have been employed to investigate the potential mechanisms of this compound, particularly in the context of its activity against enterotoxigenic E. coli. nih.govnih.govresearchgate.netmdpi.com Studies have focused on the interaction of this compound with the extracellular domain of guanylyl cyclase C (ECD-GC-C), a key target involved in the pathogenesis of ETEC-induced diarrhea. nih.govnih.govresearchgate.net

Molecular docking studies have suggested that this compound has a strong affinity for amino acid residues on ECD-GC-C. nih.govnih.govresearchgate.netmdpi.com Furthermore, it has been reported that this compound also binds to the heat-stable enterotoxin (STa) secreted by ETEC. nih.govnih.govresearchgate.net This dual binding potential suggests a possible mechanism where this compound could interfere with the binding of STa to ECD-GC-C, thereby potentially inhibiting the signaling cascade that leads to diarrhea. nih.govnih.govresearchgate.net

Molecular docking results comparing the binding energy of this compound and a control drug (Loperamide) to ECD-GC-C have been reported:

| Compound | Binding Energy (kcal/mol) |

| This compound | Not explicitly stated as a single value, but described as showing "strong affinity" and comparable to or better than some leads. nih.govresearchgate.netmdpi.com |

| Loperamide | -8.05 |

While a specific binding energy value for this compound in the context of this comparison is not consistently provided as a single number across the search results, the studies emphasize its strong affinity and potential to interfere with STa binding based on docking simulations. nih.govnih.govresearchgate.netmdpi.com Further molecular dynamics simulations have also been conducted to assess the stability of the interaction between this compound and the ECD-GC-C protein complex. nih.govresearchgate.netmdpi.com These simulations indicated that the complex maintained stability throughout the simulation period. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. stanford.eduh-its.org These simulations provide insights into the dynamic behavior of biological macromolecules and their interactions with ligands. volkamerlab.org In the context of this compound, MD simulations have been employed to assess the stability of its interactions with target proteins.

One study investigated the binding of steroidal alkaloids from Holarrhena pubescens, including this compound, to the extracellular domain (ECD) of guanylyl cyclase C (GC-C). nih.govnih.govresearchgate.netmdpi.com GC-C is a receptor found on the luminal side of intestinal epithelial cells that is activated by endogenous peptides like guanylin and uroguanylin, as well as bacterial heat-stable enterotoxins (STa) secreted by pathogens like enterotoxigenic Escherichia coli (ETEC). nih.govresearchgate.net The binding of STa to ECD-GC-C leads to a signaling cascade resulting in watery diarrhea. nih.govresearchgate.net The objective of this research was to identify ligands that could interfere with STa binding to ECD-GC-C. nih.govresearchgate.net

Prior to MD simulations, molecular docking studies were conducted to evaluate the binding affinity of several steroidal alkaloids to the ECD of GC-C. nih.gov this compound was among the compounds tested. nih.gov The docking results indicated that this compound exhibited a strong binding affinity for amino acid residues on ECD-GC-C. nih.govnih.govresearchgate.netmdpi.com

The binding energies observed for various ligands in the molecular docking study were reported. nih.gov

| Compound | Binding Energy (kcal/mol) |

| Pubescine | -8.05 |

| This compound | -8.06 |

| Holanamine | -8.44 |

| Kurchessine (B1673872) | -8.52 |

| Holadienine | -8.54 |

| Conessimine | -8.59 |

| Conessine (B1669311) | -9.00 |

| Isoconessimine | -9.05 |

| Kurchine | -9.05 |

| Loperamide | -8.05 |

Data extracted from a molecular docking study nih.gov. Note that the primary focus here is on this compound's interaction with ECD-GC-C.

Based on the molecular docking results, this compound, along with holanamine and pubescine, were identified as lead compounds for further investigation. nih.gov Molecular dynamics simulations were subsequently performed for these lead compounds to establish the stability of their interaction with the target protein. nih.govnih.govresearchgate.net The simulations aimed to provide information not readily accessible experimentally, acting as a "computational microscope" to observe the dynamic motions of the molecules over time. stanford.edu Analysis of the residue RMSF (Root Mean Square Fluctuation) was performed for the protein complexes with the lead compounds, including this compound, to assess the flexibility and stability of the protein-ligand interaction over the simulation period. researchgate.net The study suggested that this compound's strong affinity for ECD-GC-C and its ability to also bind STa indicate its potential to inhibit the binding of STa to the receptor. nih.govnih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. mdpi.comresearchgate.netwikipedia.org The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. mdpi.comwikipedia.org By quantifying these properties using molecular descriptors, QSAR models aim to predict the activity of new compounds based on their structures. mdpi.comwikipedia.org

The process of QSAR modeling typically involves selecting a set of compounds with known biological activity, calculating molecular descriptors that represent their structural and physicochemical features, and then using statistical or machine learning methods to build a model that correlates the descriptors with the observed activity. mdpi.comresearchgate.netwikipedia.orgjppres.com This approach can provide insights into the structural features that are important for activity and can guide the design of new, more potent compounds. mdpi.com

Preclinical Pharmacological Investigations of Holadysenterine

In Vitro Studies on Biological Activities

Holadysenterine, a steroidal alkaloid, has been identified as a potent natural herbicidal agent. saspublishers.com It was isolated from the plant pathogenic fungus Drechslera australiensis through bioassay-directed fractionation of its culture filtrates. saspublishers.comrjptonline.org The compound's phytotoxic effects have been evaluated against problematic agricultural weeds, demonstrating its potential for development as a natural herbicide. rjptonline.orgresearchgate.net

The herbicidal efficacy of this compound has been prominently demonstrated using leaf disc bioassays. In these tests, small discs are cut from the leaves of a target weed, and the effects of the compound are observed directly. saspublishers.comrjptonline.org Studies have shown that this compound exhibits significant herbicidal activity against Rumex dentatus, a persistent weed found in wheat crops. saspublishers.comrjptonline.org When applied to leaf discs of this weed, this compound's activity was found to be comparable to that of 2,4-D, a widely used synthetic herbicide. saspublishers.comrjptonline.orgnih.gov Similar necrogenic activity was observed on the leaf discs of Chenopodium album. passeidireto.com

| Compound | Target Weed | Bioassay Method | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Rumex dentatus (Toothed Dock) | Leaf Disc Bioassay | Herbicidal activity comparable to 2,4-D | saspublishers.com, rjptonline.org |

| This compound | Chenopodium album (Lambsquarters) | Leaf Disc Bioassay | Necrosis and discoloration | passeidireto.com |

| 2,4-D (Synthetic Herbicide) | Rumex dentatus | Leaf Disc Bioassay | Used as a positive control | saspublishers.com, rjptonline.org |

The metabolites produced by the fungus Drechslera australiensis, the source of this compound, have been shown to negatively impact the early stages of plant development. Studies on the problematic weed Rumex dentatus revealed that diluted metabolites from Drechslera species significantly reduced seed germination, as well as the shoot and root biomass of the seedlings. Phytochemicals, in general, can alter the germination percentage of seeds. mdpi.com Their effects can be density-dependent, sometimes preventing germination at low seed densities while potentially increasing it at higher densities. medrxiv.org

The phytotoxic action of this compound is visibly characterized by the induction of necrosis, which is the death of plant tissue. researchgate.netpasseidireto.com When applied to the leaves of susceptible weeds like Rumex dentatus, the compound causes noticeable discoloration and the formation of necrotic spots. passeidireto.com This cell death is a key indicator of its herbicidal activity. The mechanism of phytotoxicity for many mycotoxins involves processes like the inhibition of synthesis of essential molecules or the disruption of cell membrane integrity, leading to effects such as chlorosis (loss of chlorophyll), growth inhibition, and tissue death. mdpi.com Some phytotoxic proteins are known to trigger cell death by interacting with the outer side of the plant's plasma membrane. nih.gov

While this compound is primarily investigated for its herbicidal properties, its antimicrobial potential has been considered, largely through indirect evidence and computational studies. This compound is one of several alkaloids found in the plant Holarrhena antidysenterica, which has a long history in traditional medicine for treating bacterial infections like dysentery. saspublishers.comresearchgate.net Extracts from the bark and seeds of this plant have demonstrated antibacterial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. saspublishers.comrjptonline.orgjddtonline.info

An in silico (computer modeling) study explored the interaction between this compound and a heat-stable enterotoxin (STa) produced by enterotoxigenic E. coli (ETEC), which is a cause of diarrhea. nih.gov The molecular docking results from this study suggest that this compound has a strong affinity for the toxin's binding site, indicating it has the potential to inhibit the toxin and could be a candidate for future in vitro and in vivo validation as an antidiarrheal agent. nih.gov However, direct in vitro studies confirming the antibacterial activity of purified this compound against E. coli are not extensively documented in the available literature.

The Minimum Inhibitory Concentration (MIC) is a standard measure of an antimicrobial agent's effectiveness, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism. idexx.comidexx.co.uk This value is critical for assessing the potency of an antibacterial compound. idexx.co.uk

Despite the documented antibacterial properties of extracts from Holarrhena antidysenterica and promising in silico data, specific MIC values for the isolated compound this compound against E. coli or other bacterial pathogens have not been reported in the reviewed scientific literature. rjptonline.orgjddtonline.info One study noted that the alkaloid fraction of H. antidysenterica had MIC values ranging from 420 to 600 mg/ml against E. coli, but this was for a mixed fraction and not for purified this compound. jddtonline.info Therefore, a quantitative data table for the MIC of this compound cannot be provided at this time.

Antimicrobial Activity against Specific Pathogens (e.g., E. coli)

Zone of Inhibition Studies

This compound, a steroidal alkaloid derived from the plant Holarrhena pubescens (also known as Holarrhena antidysenterica), has been a subject of interest for its antimicrobial properties. mdpi.com The zone of inhibition assay is a widely used method to evaluate the antimicrobial activity of a substance. nih.govnih.govnelsonlabs.commicrobe-investigations.com This test involves placing a substance onto an agar (B569324) plate that has been inoculated with a specific microorganism. If the substance has antimicrobial properties, it will create a clear area, or "zone of inhibition," around it where the microorganism cannot grow. nih.govnih.govnelsonlabs.commicrobe-investigations.com

In a study investigating the alkaloid fraction of Holarrhena pubescens, which contains this compound, significant antibacterial activity was observed against enterotoxigenic E. coli (ETEC). mdpi.com The study reported a zone of inhibition of 16 mm, with a minimum inhibitory concentration (MIC) of 50 mg/mL. mdpi.com For comparison, the positive control, gentamycin, showed a zone of inhibition of 35 mm. mdpi.com These findings suggest that the alkaloids present in the plant, including this compound, possess notable antibacterial effects. mdpi.com

Table 1: Zone of Inhibition for Holarrhena pubescens Alkaloid Fraction against ETEC

| Test Substance | Concentration | Zone of Inhibition (mm) |

| Alkaloid Fraction | 100 mg/mL | 16 |

| Gentamycin (Positive Control) | 10 µg | 35 |

| Acetone (Solvent Control) | 10 µL | 0 |

| Sterile Water (Negative Control) | 10 µL | 0 |

| Data sourced from in vitro studies on the antimicrobial activity of Holarrhena pubescens alkaloids. mdpi.com |

Investigations into Anti-Inflammatory Pathways (e.g., cytokine modulation, COX inhibition)

The anti-inflammatory potential of compounds is often investigated through their ability to modulate key inflammatory pathways, such as those involving cytokines and cyclooxygenase (COX) enzymes. mdpi.commdpi.comnih.govfrontiersin.org Pro-inflammatory cytokines, like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a crucial role in the inflammatory response. mdpi.com The COX enzymes, particularly COX-2, are induced during inflammation and are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. mdpi.comnih.gov

While direct studies on this compound's specific effects on cytokine modulation and COX inhibition are not extensively detailed in the available literature, research on extracts of Holarrhena antidysenterica provides some insights. A methanolic extract of the stem bark was found to be effective in an animal model of inflammatory bowel disease. rjptonline.org It was observed that treatment with the extract prevented goblet cell rupture, inflammatory cell infiltration, and inflammation of the mucosal layer. medwinpublishers.com Furthermore, a decrease in nitric oxide levels was noted, suggesting that a reduction in inducible nitric oxide synthase (iNOS) production may contribute to its anti-inflammatory effects. medwinpublishers.com The cholinergic anti-inflammatory pathway, which involves the vagus nerve inhibiting pro-inflammatory cytokine release, represents another complex mechanism for regulating inflammation. nih.gov

Antioxidant Profiling

The antioxidant activity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. Common in vitro methods to assess antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.govmdpi.comresearchgate.net

Studies on extracts of Holarrhena antidysenterica have demonstrated notable antioxidant properties. A methanolic leaf extract showed significant reactive oxygen species (ROS) scavenging activity in a concentration-dependent manner across various in vitro assays, including hydroxyl radical and superoxide (B77818) anion scavenging. researchgate.net This activity is often correlated with the total phenolic content of the extract. researchgate.net In another study, a crude extract of H. antidysenterica was shown to inhibit DPPH free radicals and lipid peroxidation in rat kidney homogenate. saspublishers.com The antioxidant potential is a key area of investigation, as oxidative stress is implicated in various pathologies, including diarrhea-related complications. phcogj.com

Neuroprotective Activity in Cell Models (if applicable)

Neuroprotective activity refers to the ability of a compound to protect nerve cells from damage or degeneration. Research into the neuroprotective effects of this compound is still emerging, with most studies focusing on extracts of Holarrhena antidysenterica. rjptonline.orgmedwinpublishers.comsaspublishers.comjparonline.com

A methanolic extract of H. antidysenterica (MEHA) has shown promise in this area. medwinpublishers.comsaspublishers.com In studies on diabetic neuropathy in animal models, treatment with MEHA was found to improve locomotor activity, suggesting a protective effect against nerve damage. medwinpublishers.comsaspublishers.com Furthermore, ethanolic extracts of the seeds have been reported to exhibit anti-amnesic properties by modulating acetylcholinesterase (AChE) levels and reducing oxidative stress markers like malondialdehyde (MDA). rjptonline.org These findings suggest that compounds within H. antidysenterica, potentially including this compound, may possess neuroprotective properties that warrant further investigation. researchgate.net

In Vivo Studies in Relevant Animal Models (non-human, pre-clinical)

In vivo studies in animal models are crucial for evaluating the pharmacological effects of a compound in a living organism. nih.govnih.gov For this compound, these studies have primarily been conducted using extracts of Holarrhena antidysenterica to investigate its traditional uses, particularly for diarrhea. rjptonline.org

Antidiarrheal Studies in Mammalian Models

The antidiarrheal activity of Holarrhena antidysenterica extracts has been evaluated in various mammalian models, typically using Swiss albino mice. nih.govdovepress.com These studies often utilize castor oil-induced diarrhea models to assess the efficacy of the extract in reducing the frequency and severity of diarrhea. nih.govnih.govdovepress.com

In one such study, an 80% methanol (B129727) leaf extract of a related plant, Osyris quadripartita, was shown to significantly reduce the number of wet feces in a dose-dependent manner. nih.gov Similarly, studies on Holarrhena antidysenterica extracts have reported significant antidiarrheal effects, supporting its traditional use. rjptonline.orgresearchgate.net The antidiarrheal activity is often attributed to the presence of alkaloids, which can modulate gastrointestinal motility and fluid secretion. phcogj.com

Enterotoxin-Induced Diarrhea Models

Enterotoxigenic Escherichia coli (ETEC) is a major cause of secretory diarrhea, mediated by the production of heat-labile (LT) and heat-stable (ST) enterotoxins. nih.govusda.govmdpi.com These toxins disrupt intestinal ion transport, leading to fluid loss. mdpi.com The STa enterotoxin, for instance, binds to and activates the guanylyl cyclase C (GC-C) receptor on intestinal epithelial cells. mdpi.comresearchgate.net

In silico studies have explored the potential of steroidal alkaloids from Holarrhena pubescens, including this compound, to act as antidiarrheal agents by targeting the GC-C receptor. mdpi.com Molecular docking simulations suggest that this compound has a strong affinity for the extracellular domain of GC-C, potentially inhibiting the binding of the STa enterotoxin. mdpi.com This suggests a mechanism by which this compound could exert its antidiarrheal effects in cases of enterotoxin-induced diarrhea. mdpi.com Further in vivo studies using ETEC-induced diarrhea models are needed to validate these computational findings. nih.govusda.gov

Gastrointestinal Motility Assessment

Specific experimental studies on the direct effects of isolated this compound on gastrointestinal motility in animal models are not extensively detailed in available research. However, extracts from Holarrhena antidysenterica, the plant source of this compound, have been traditionally used and scientifically investigated for their antidiarrheal properties. researchgate.netnih.gov These effects are often associated with a reduction in gastrointestinal motility and secretion. researchgate.net

In silico studies, which use computer simulations to predict biological activity, suggest that this compound has the potential to act as an antidiarrheal agent. nih.gov It is proposed that this compound may interfere with the binding of heat-stable enterotoxin (STa) to its receptor, guanylyl cyclase C (GC-C), on intestinal epithelial cells. nih.govjensenlab.orgmdpi.comresearchgate.netresearchgate.netmdpi.commdpi.comresearcher.lifenih.gov The activation of this receptor by toxins from bacteria like enterotoxigenic Escherichia coli (ETEC) leads to increased intestinal secretion and diarrhea. nih.govmdpi.com By potentially inhibiting this interaction, this compound could modulate intestinal function, though this hypothesis requires validation through in vitro and in vivo animal model studies. nih.govjensenlab.orgmdpi.comresearchgate.netresearchgate.netresearcher.lifenih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis in Animal Systems

Comprehensive in vivo pharmacokinetic and pharmacodynamic studies on this compound in animal systems have not been widely published. However, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has been performed to predict the compound's drug-like properties. nih.govmdpi.commdpi.com These computational models provide preliminary insights into how this compound might behave in a biological system, but require experimental verification.

In silico predictions suggest that this compound possesses properties indicative of good intestinal absorption. mdpi.com The predicted ADMET profile from computational tools indicates a positive score for Human Intestinal Absorption (HIA), suggesting it is likely to be absorbed from the gastrointestinal tract following oral administration. mdpi.com

Further computational analysis has been conducted on its potential interaction with transport proteins like P-glycoprotein (P-gp), which can influence drug distribution by effluxing substances out of cells. mdpi.com Predictions indicate that this compound is a substrate for P-glycoprotein but not an inhibitor. mdpi.com This suggests that its distribution and residence time in certain tissues could be modulated by P-gp activity.

Table 1: Predicted Absorption and Distribution Properties of this compound

| Parameter | Predicted Value/Activity | Source |

|---|---|---|

| Human Intestinal Absorption (HIA) | Positive | mdpi.com |

| P-glycoprotein Substrate | Yes | mdpi.com |

Note: The data in this table is based on in silico (computational) predictions and awaits experimental validation.

The metabolism of this compound has been explored through in silico models that predict its interaction with metabolic enzymes. mdpi.com The Cytochrome P450 (CYP450) superfamily of enzymes is crucial for the metabolism of many drugs. mdpi.com Computational predictions for this compound suggest that it is not an inhibitor of major CYP isoforms such as CYP1A2, CYP2C19, CYP2C9, and CYP2D6. mdpi.com However, it is predicted to be both a substrate and an inhibitor of CYP3A4, a key enzyme in drug metabolism. mdpi.com This suggests a potential for drug-drug interactions with other compounds that are also metabolized by CYP3A4.

Information regarding the specific excretion pathways and rates for this compound in animal models is not available in the reviewed literature. These parameters would need to be determined through experimental studies involving the administration of this compound to animals and subsequent analysis of urine, feces, and bile.

Table 2: Predicted Metabolic Properties of this compound

| Parameter | Predicted Activity | Source |

|---|---|---|

| CYP1A2 Inhibitor | No | mdpi.com |

| CYP2C19 Inhibitor | No | mdpi.com |

| CYP2C9 Inhibitor | No | mdpi.com |

| CYP2D6 Inhibitor | No | mdpi.com |

| CYP3A4 Substrate | Yes | mdpi.com |

Note: The data in this table is based on in silico (computational) predictions and awaits experimental validation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Holadysenterine

Systematic Evaluation of Structural Modifications on Biological Activity

The biological activity of steroidal alkaloids is intricately linked to their three-dimensional structure. Modifications to the steroidal core, the nitrogen substituents, or the stereochemistry of the molecule can lead to significant changes in efficacy and selectivity. nih.gov

The rigid tetracyclic core of steroidal alkaloids serves as a crucial scaffold, orienting the functional groups in a precise spatial arrangement for interaction with biological targets. Slight alterations to this core can profoundly impact biological activity. mdpi.com For instance, the introduction of functional groups at various positions on the steroid nucleus, such as hydroxyl or oxime groups, has been shown to modulate the activity of different steroidal compounds. mdpi.com While specific modifications to the holadysenterine core have not been reported, studies on other steroids show that changes like the introduction of double bonds or alterations in ring conformation can influence how the molecule binds to receptors or enzymes, thereby affecting its biological response. nih.gov The core's primary role is to provide the foundational structure upon which key interacting groups are placed.

This compound, like its analogue conessine (B1669311), is a diamino steroid. The nature and substitution of these nitrogen atoms are critical determinants of biological activity. A 3D-QSAR study on 17 aminosteroid (B1218566) alkaloids from Holarrhena africana provided valuable insights into the role of these nitrogen groups in antitrypanosomal activity. nih.govnih.govresearchgate.net

The key findings from studies on related Holarrhena alkaloids can be summarized as follows: